PRMT4 (CARM1) Inhibitory Potency
The compound demonstrates potent inhibition of human PRMT4/CARM1, a histone-arginine methyltransferase implicated in cancer and metabolic disorders. In a biochemical assay measuring inhibition of full-length PRMT4 (residues 1-608) expressed in 293F cells, the target compound achieved an IC50 of 23 nM [1]. This represents a substantial 2.8-fold increase in potency against PRMT4 compared to its activity against PRMT6 (IC50 = 64 nM), indicating a selectivity profile that is valuable for dissecting PRMT4-specific biology.
| Evidence Dimension | Enzymatic inhibitory activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 23 nM (BindingDB assay ID: 50047872) |
| Comparator Or Baseline | Intra-compound comparison against PRMT6 (IC50 = 64 nM); 2.8-fold selectivity for PRMT4 over PRMT6. |
| Quantified Difference | 2.8x more potent against PRMT4 than PRMT6. |
| Conditions | Biochemical assay: human full-length PRMT4 (1-608 residues) expressed in 293F cells. Pre-incubation with substrate. |
Why This Matters
This selective potency profile is critical for target-specific drug discovery programs focused on CARM1-dependent cancers, allowing researchers to minimize confounding effects from PRMT6 inhibition.
- [1] BindingDB. BDBM50194765. Affinity data for CHEMBL3925764: PRMT4 IC50 = 23 nM. University of California San Diego. View Source
